2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRV-1387 is a benzofurazan derivative known for its ability to inhibit the aggregation of tau protein and amyloid-β. These proteins are associated with neurodegenerative diseases such as Alzheimer’s disease. TRV-1387 has shown promise in preclinical studies for its potential to mitigate the formation of neurofibrillary tangles and amyloid plaques, which are hallmarks of Alzheimer’s disease .
Preparation Methods
The synthesis of TRV-1387 involves multiple steps, starting with the preparation of the benzofurazan core. The synthetic route typically includes the following steps:
Formation of the Benzofurazan Core: This involves the reaction of appropriate starting materials under controlled conditions to form the benzofurazan ring.
Functionalization: The benzofurazan core is then functionalized with various substituents to achieve the desired chemical structure. This may involve reactions such as nitration, reduction, and substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain TRV-1387 in high purity.
Industrial production methods for TRV-1387 would likely involve scaling up these synthetic routes while ensuring consistency, efficiency, and safety. This may include optimizing reaction conditions, using automated systems, and implementing quality control measures .
Chemical Reactions Analysis
TRV-1387 undergoes various chemical reactions, including:
Oxidation: TRV-1387 can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert TRV-1387 into reduced forms. Reagents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: TRV-1387 can undergo substitution reactions where one or more substituents on the benzofurazan ring are replaced with other groups. This can be achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzofurazan derivatives, while substitution reactions can produce a variety of substituted benzofurazan compounds .
Scientific Research Applications
TRV-1387 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: TRV-1387 is used as a research tool to study the chemical properties and reactivity of benzofurazan derivatives.
Biology: In biological research, TRV-1387 is employed to investigate the mechanisms of protein aggregation and its inhibition. It serves as a model compound to study the interactions between small molecules and proteins.
Medicine: TRV-1387 has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: In the pharmaceutical industry, TRV-1387 is explored for its potential as a lead compound in drug development.
Mechanism of Action
TRV-1387 exerts its effects by inhibiting the aggregation of tau protein and amyloid-β. The compound interacts with these proteins, preventing them from forming insoluble deposits known as neurofibrillary tangles and amyloid plaques. The exact molecular targets and pathways involved include:
Comparison with Similar Compounds
TRV-1387 is unique among benzofurazan derivatives due to its dual inhibitory activity against both tau protein and amyloid-β aggregation. Similar compounds include:
TRV-1501: Another benzofurazan derivative with similar inhibitory activity but different chemical structure.
TRV-1523: A compound that selectively inhibits tau protein aggregation but has limited activity against amyloid-β.
TRV-1547: A derivative with enhanced potency against amyloid-β aggregation but reduced activity against tau protein.
Compared to these compounds, TRV-1387 offers a balanced inhibitory profile, making it a versatile candidate for research and therapeutic applications .
Properties
Molecular Formula |
C23H25F3N4O2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol |
InChI |
InChI=1S/C23H25F3N4O2/c24-23(25,26)22(31)16-5-3-4-15(12-16)17-13-19-21(28-32-27-19)20(14-17)30-10-6-18(7-11-30)29-8-1-2-9-29/h3-5,12-14,18,22,31H,1-2,6-11H2 |
InChI Key |
CTKOEULANBZLQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C3=CC(=CC4=NON=C34)C5=CC(=CC=C5)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.